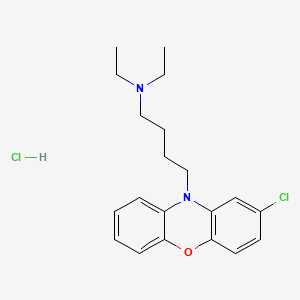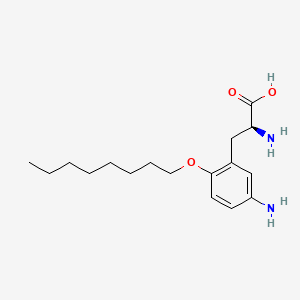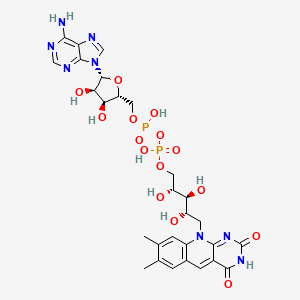
1-Deaza-fad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deaza-fad also known as Deazafad. 1-deazaFAD has comparable activity in the mutase reconstituted.
Applications De Recherche Scientifique
Modification of Enzymes :
- The flavin prosthetic group (FAD) in enzymes like p-hydroxybenzoate hydroxylase can be replaced by 1-deaza-FAD. This modification alters the enzyme's reaction pathway, maintaining its ability to catalyze oxidation reactions but losing the capacity to hydroxylate substrates. For instance, when 1-deaza-FAD is used in p-hydroxybenzoate hydroxylase, the enzyme can still catalyze the oxidation of NADPH by oxygen but cannot hydroxylate p-hydroxybenzoate or other substrates. This modification provides insights into the enzyme's mechanism and its interaction with different substrates (Entsch et al., 1980).
Comparative Enzyme Studies :
- 1-Deaza-FAD is used in comparative studies of enzymes from different sources. For example, D-amino acid oxidase from Rhodotorula gracilis has been reconstituted with 1-deaza-FAD. The properties of these enzyme complexes were compared with those of pig kidney D-amino acid oxidases similarly modified. Such studies are essential for understanding differences in active-site microenvironments and the mechanisms underlying enzyme specificity and regulation (Pollegioni et al., 1992).
Understanding Enzyme Mechanisms :
- Research on enzymes like thioredoxin reductase reveals the importance of 1-deaza-FAD in studying enzyme mechanisms. Replacing the FAD group with 1-deaza-FAD in mutant forms of thioredoxin reductase helps in understanding the enzyme's structural and functional aspects, including the interaction between cysteine residues and the flavin group. This kind of substitution aids in analyzing the specific roles of flavin and protein components in enzyme activity and electron transfer mechanisms (Prongay & Williams, 1990).
Reaction Pathway Analysis :
- The substitution of FAD with 1-deaza-FAD in aromatic hydroxylases like melilotate hydroxylase and phenol hydroxylase has been utilized to study the reaction pathways of these enzymes. This modification prevents the hydroxylation of substrates but still allows for the oxidation of NAD(P)H to NAD(P)+ and H2O2, revealing the complex reaction mechanisms and intermediate stages in enzyme catalysis (Detmer et al., 1984).
Propriétés
Numéro CAS |
57818-88-9 |
|---|---|
Nom du produit |
1-Deaza-fad |
Formule moléculaire |
C28H34N8O15P2 |
Poids moléculaire |
784.6 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1 |
Clé InChI |
GLDULYQMIPGSPD-AUSFFQRRSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-deaza-FAD 1-deaza-FAD, ion(1-) 5-deaza-FAD 5-deazaFAD 5-deazariboflavin-5'-diphosphate deazaFAD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
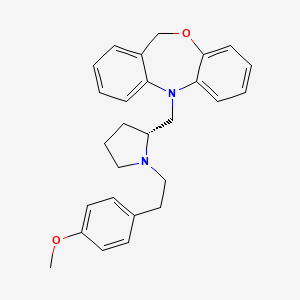
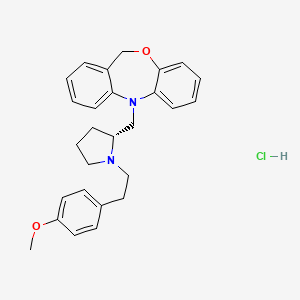
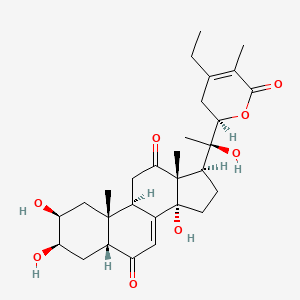
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
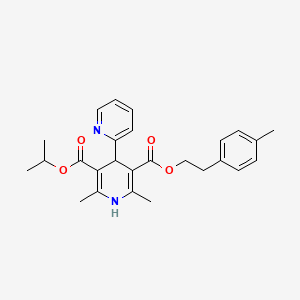
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
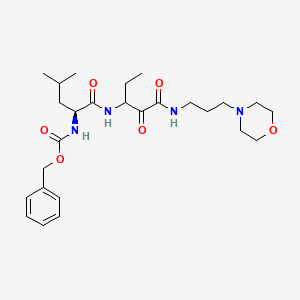
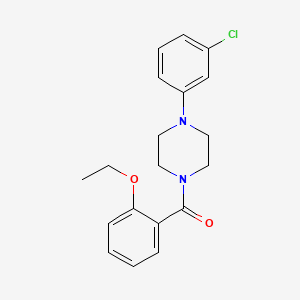
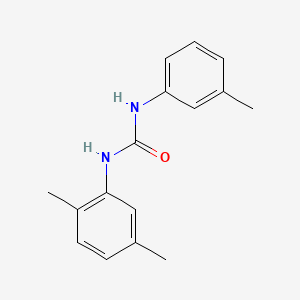
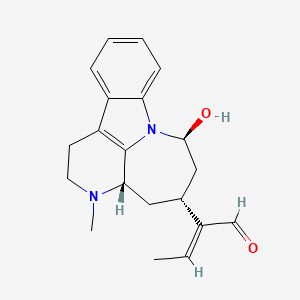
![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
